molecular formula C5H6ClNS B1149748 pyridine-2-thiol hydrochloride CAS No. 123574-75-4

pyridine-2-thiol hydrochloride

Cat. No.: B1149748
CAS No.: 123574-75-4
M. Wt: 147.62584
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This yellow crystalline solid is a derivative of pyridine and is primarily used as a ligand in metal complexes and as an acylating agent . It is known for its distinctive sulfur-containing pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2-thiol hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of pyridine-2-thiol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to pyridine-2-thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Pyridine-2-thiol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine-2-thiol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2-thiol hydrochloride involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including its role as a corrosion inhibitor where it forms a protective layer on metal surfaces. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their function .

Comparison with Similar Compounds

Uniqueness: Pyridine-2-thiol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in industrial and biological applications where solubility is crucial.

Properties

CAS No.

123574-75-4

Molecular Formula

C5H6ClNS

Molecular Weight

147.62584

Synonyms

pyridine-2-thiol hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.